Thal-sns-032

概要

説明

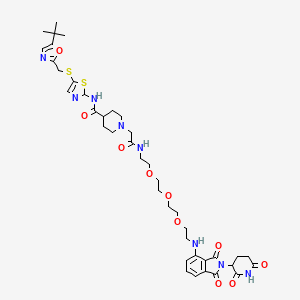

THAL-SNS-032は、サイクリン依存性キナーゼ9(CDK9)の分解を選択的に誘導するプロテオリシス標的キメラ(PROTAC)です。 サイクリン依存性キナーゼ阻害剤SNS-032をセレビロン結合部分に連結したものです 。 この化合物は、細胞周期の制御と転写に関与する特定のタンパク質を標的として分解できることから、特にがん研究の分野で注目されています .

科学的研究の応用

THAL-SNS-032 has several scientific research applications:

作用機序

THAL-SNS-032は、サイクリン依存性キナーゼ9の分解を選択的に誘導することでその効果を発揮します。 この化合物は、セレビロンE3ユビキチンリガーゼをサイクリン依存性キナーゼ9に動員し、ユビキチン化を引き起こし、その後プロテアソームによって分解されます 。 この分解は、転写調節と細胞周期の進行に関与するサイクリン依存性キナーゼ9の機能を阻害します 。 関与する分子標的と経路には、ユビキチン-プロテアソーム系と、サイクリン依存性キナーゼ9によって制御される転写機構が含まれます .

生化学分析

Biochemical Properties

Thal-sns-032 plays a significant role in biochemical reactions by selectively inducing the degradation of CDK9 . It interacts with CDK9 and CRBN, a component of the E3 ubiquitin ligase complex . The nature of these interactions involves the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of CDK9 .

Cellular Effects

This compound impacts various types of cells and cellular processes. It influences cell function by reducing the levels of CDK9, thereby affecting transcription elongation . This can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves the selective degradation of CDK9. This compound forms a ternary complex with CDK9 and CRBN, leading to the ubiquitination of CDK9 . This marks CDK9 for degradation by the proteasome, thereby reducing its levels within the cell .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. As a PROTAC molecule, it induces the degradation of CDK9, leading to a reduction in its levels over time

Metabolic Pathways

This compound is involved in the ubiquitin-proteasome pathway, a key metabolic pathway for protein degradation . It interacts with CRBN, a component of the E3 ubiquitin ligase complex, to induce the ubiquitination of CDK9 .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well known. As a PROTAC molecule, it is likely to be present in the cytoplasm where it can interact with its target proteins .

準備方法

THAL-SNS-032は、サイクリン依存性キナーゼ阻害剤SNS-032を、セレビロンE3ユビキチンリガーゼに結合するタリドミド誘導体に連結することで合成されます 。 合成経路には、SNS-032リガンド、タリドミド誘導体、リンカーの調製など、いくつかのステップが含まれます 。 反応条件は通常、ジメチルスルホキシド(DMSO)やメタノールなどの有機溶媒を用います 。 this compoundの工業生産方法は広く文書化されていませんが、大規模生産のために最適化された同様の合成経路に従う可能性があります。

化学反応の分析

THAL-SNS-032は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は特定の条件下で起こり、酸化誘導体の生成につながります。

還元: 還元反応は、化合物の官能基を修飾するために使用できます。

これらの反応で使用される一般的な試薬には、酸化剤、還元剤、および置換反応のためのさまざまな求核剤が含まれます 。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究の応用

This compoundには、いくつかの科学研究の応用があります。

類似化合物との比較

THAL-SNS-032は、他のサイクリン依存性キナーゼ阻害剤と比較して、サイクリン依存性キナーゼ9を選択的に分解するという点でユニークです。類似の化合物には以下が含まれます。

SNS-032: サイクリン依存性キナーゼ2、7、および9を標的にするサイクリン依存性キナーゼ阻害剤ですが、分解を誘導しません.

ディナシクリブ: 複数のサイクリン依存性キナーゼに対してより広い活性を示すサイクリン依存性キナーゼ阻害剤.

フラボピリドール: いくつかのサイクリン依存性キナーゼに対して活性を示す別のサイクリン依存性キナーゼ阻害剤.

This compoundのユニークさは、サイクリン依存性キナーゼ9を選択的に分解できることであり、その機能を阻害するためのより標的を絞ったアプローチを提供します .

生物活性

THAL-SNS-032 is a novel compound developed as a selective degrader of cyclin-dependent kinase 9 (CDK9), which plays a critical role in transcriptional regulation. This compound is a conjugate of the multi-targeting kinase inhibitor SNS-032 and thalidomide, designed to exploit the cereblon (CRBN) E3 ligase pathway for targeted protein degradation. The biological activity of this compound has garnered attention due to its potential therapeutic applications in various malignancies, particularly in hematological cancers.

Selective Degradation of CDK9

This compound operates through a mechanism known as PROTAC (Proteolysis Targeting Chimera), which facilitates the targeted degradation of specific proteins. The compound exhibits potent and selective degradation of CDK9 with an effective concentration (EC50) of approximately 4 nM , significantly outperforming other cyclin-dependent kinases (CDKs) such as CDK2, CDK1, and CDK7, which have EC50 values of 62 nM , 171 nM , and 398 nM , respectively . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Pharmacodynamics

The degradation kinetics of this compound were evaluated in MOLT4 cells, revealing that treatment with concentrations as low as 250 nM resulted in complete CDK9 degradation. Notably, this effect was observed to persist for at least 24 hours , indicating a prolonged pharmacodynamic action compared to traditional inhibitors . In contrast, other CDKs showed little to no change in protein levels under similar conditions, underscoring the specificity of this compound for CDK9 .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various leukemia cell lines. For example, it has been shown to induce apoptosis in sensitive cell lines such as BT474 and T47D, with significant increases in markers of apoptosis following treatment. Western blot analyses indicated that this compound treatment resulted in decreased levels of anti-apoptotic proteins like Mcl-1 and XIAP, further supporting its mechanism as an apoptosis inducer .

Case Studies

Case Study 1: Efficacy in Pancreatic Ductal Adenocarcinoma (PDAC)

A study investigated the combination of this compound with an EZH2 inhibitor in PDAC models. The results highlighted that this compound significantly enhanced antitumor effects when used alongside other therapeutic agents, suggesting its potential role in combination therapies for aggressive cancers .

Case Study 2: Resistance Mechanisms

Research involving trastuzumab-resistant BT474-derived cell lines revealed that these cells exhibited heightened sensitivity to this compound compared to their parental counterparts. This suggests that this compound may overcome certain resistance mechanisms commonly encountered in cancer therapies .

In Vivo Studies

In vivo experiments have shown that this compound can induce tumor regression in xenograft models; however, toxicity remains a concern. Notably, gastrointestinal disorders were observed at therapeutic doses, indicating that careful dose management will be essential for clinical applications .

Summary Table of Biological Activity

| Parameter | Value |

|---|---|

| Target | CDK9 |

| EC50 for CDK9 | 4 nM |

| EC50 for CDK2 | 62 nM |

| EC50 for CDK1 | 171 nM |

| EC50 for CDK7 | 398 nM |

| Complete Degradation Concentration | 250 nM |

| Duration of Effect | ≥24 hours |

特性

IUPAC Name |

N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]-1-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52N8O10S2/c1-40(2,3)29-21-43-32(58-29)24-59-33-22-44-39(60-33)46-35(51)25-9-13-47(14-10-25)23-31(50)42-12-16-56-18-20-57-19-17-55-15-11-41-27-6-4-5-26-34(27)38(54)48(37(26)53)28-7-8-30(49)45-36(28)52/h4-6,21-22,25,28,41H,7-20,23-24H2,1-3H3,(H,42,50)(H,44,46,51)(H,45,49,52) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDZOYLPNAIDOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCN(CC3)CC(=O)NCCOCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52N8O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

869.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。